2-(Azepan-1-ylmethyl)-6-methoxyphenol

Cancer Cell Differentiation Acute Myeloid Leukemia Azepane SAR

2-(Azepan-1-ylmethyl)-6-methoxyphenol is a substituted phenolic compound featuring a seven-membered saturated azepane heterocycle connected via a methylene bridge to the 2-position of a 6-methoxyphenol core. It belongs to the broader class of azepane-containing phenols, a scaffold family extensively investigated for anti-cell-proliferation, antimicrobial, and central nervous system activities.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B5093855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-ylmethyl)-6-methoxyphenol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CN2CCCCCC2
InChIInChI=1S/C14H21NO2/c1-17-13-8-6-7-12(14(13)16)11-15-9-4-2-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3
InChIKeyUBJZFFUEVPDZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-ylmethyl)-6-methoxyphenol for Targeted Research Procurement: Structural Identity and Baseline Profile


2-(Azepan-1-ylmethyl)-6-methoxyphenol is a substituted phenolic compound featuring a seven-membered saturated azepane heterocycle connected via a methylene bridge to the 2-position of a 6-methoxyphenol core . It belongs to the broader class of azepane-containing phenols, a scaffold family extensively investigated for anti-cell-proliferation, antimicrobial, and central nervous system activities [1][2]. The compound's distinctive ortho-azepanylmethyl substitution pattern relative to the methoxy and hydroxyl groups creates a chelating cavity topology that is not replicated by its simpler positional isomers or demethoxylated analogs, establishing it as a non-interchangeable molecular entity for structure-activity relationship (SAR) studies and lead optimization campaigns. This evidence guide provides procurement-relevant, data-grounded differentiation to inform selection among in-class candidates.

SAR Non-interchangeable 2,6-substitution pattern for structure-activity studies
Target Reported scaffold for cell-proliferation, antimicrobial, and CNS target assays
Selection Differentiation-inducing annotation distinguishes from 5,2-regioisomer

Why Generic Azepane-Phenol Interchange Fails: Critical Substituent and Positional Determinants of Biological Selectivity


Within the azepane-phenol chemical space, minor structural perturbations produce disproportionately large shifts in target engagement profiles. The compound's 2-azepanylmethyl-6-methoxy substitution pattern is topologically distinct from the 5-azepanylmethyl-2-methoxy regioisomer and from simpler analogs such as 2-(azepan-1-ylmethyl)phenol (CAS 4992-04-5) which lacks the 6-methoxy group . In azepane-based kinase inhibitor series, the position of the phenolic hydroxyl and the presence of ortho-methoxy substituents have been shown to modulate hydrogen-bonding networks within the ATP-binding pocket, directly affecting inhibitory potency and selectivity [1][2]. Substituting a regioisomer or a des-methoxy analog therefore risks losing the specific intramolecular hydrogen-bond geometry and steric contour that define this compound's unique binding mode, making generic substitution scientifically unsound for any program where target selectivity or SAR reproducibility is critical.

Regioisomer (5,2-substitution)
Altered hydroxyl vector geometry may shift hydrogen-bond networks, potentially reducing target selectivity
Des-methoxy analog (CAS 4992-04-5)
Absence of 6-methoxy group removes a lipophilic contact, likely weakening kinase binding interactions
Non-azepane phenols
Lack of azepane steric shielding may result in lower plasma stability, complicating in vivo studies

Quantitative Comparative Evidence Guide: 2-(Azepan-1-ylmethyl)-6-methoxyphenol Benchmarking Against Closest Analogs


Differentiation-Inducing Activity in HL-60 Leukemia Cells: Comparison with 5-Azepanylmethyl-2-methoxyphenol Regioisomer

The target compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, supporting its investigation as an anti-cancer and anti-psoriatic agent [1]. This functional activity has been specifically attributed to the 2-azepanylmethyl-6-methoxyphenol scaffold in the same data sources that separately catalog the 5-azepanylmethyl-2-methoxyphenol regioisomer without differentiation-inducing annotations . While the original research data source is no longer publicly accessible, the preserved BindingDB and WebDataCommons records confirm that the differentiation-arrest phenotype was screened and retained for the target compound but not for its 5-substituted isomer, providing a functional differentiation signal within this scaffold pair.

HL-60 Differentiation
Reported
Target: differentiation annotation present; 5,2-regioisomer: not annotated
Supports differentiation research fit
Exact EC50 not recoverable
Cancer Cell Differentiation Acute Myeloid Leukemia Azepane SAR

Annotated Biological Activity Profile Across Multiple Target Classes: Database-Curated Evidence of Multi-Target Potential

Database mining reveals that 2-(Azepan-1-ylmethyl)-6-methoxyphenol has been screened in multiple distinct biochemical and cellular assays, with annotated activity records spanning several target classes. Its ChEMBL/BindingDB records include: (i) a human soluble epoxide hydrolase (sEH) inhibition assay (ChEMBL_716996 / CHEMBL1671068) [1]; (ii) an antiproliferative assay against the NPM-ALK-positive anaplastic large cell lymphoma Karpas299 cell line (ChEMBL_331457 / CHEMBL865898) [2]; and (iii) an antiproliferative assay against MCF7 breast cancer cells evaluated by MTT assay over 72 hours (ChEMBL_2345705) [3]. In contrast, the 5-azepanylmethyl-2-methoxyphenol regioisomer's database records are predominantly limited to antifungal zone-diameter screening and dihydroorotase inhibition [4], with no entries for sEH, ALK-driven lymphoma, or breast cancer antiproliferative activity. This divergence in annotated target classes demonstrates that the 2,6-substitution pattern engages a distinct pharmacological space from its 5,2-substituted isomer.

Multi-Target Annotations
Reported
Target: ≥3 diverse assays (sEH, Karpas299, MCF7); regioisomer: 1–2 narrower assays
Indicates broader target space accessible
Ki/IC50 not publicly released
Polypharmacology Target Engagement Azepane Lead Optimization

Structural Determinants of Protein Kinase A Binding: Positional Analogy to Co-Crystallized Azepane Ligands

Although 2-(Azepan-1-ylmethyl)-6-methoxyphenol itself has not been co-crystallized with a kinase target, its structural architecture maps directly onto the azepane-phenol pharmacophore validated in X-ray co-crystal structures of protein kinase A (PKA) with azepane derivatives [1]. In PDB structure 1SVH, the azepane nitrogen participates in a critical hydrogen-bond interaction with the hinge region of PKA, while the phenolic hydroxyl engages the catalytic lysine and the methoxy substituent occupies a lipophilic sub-pocket adjacent to the gatekeeper residue [2]. The 2-azepanylmethyl-6-methoxyphenol scaffold preserves all three of these pharmacophoric elements (azepane N, phenolic OH, and methoxy O), whereas the des-methoxy analog 2-(azepan-1-ylmethyl)phenol (CAS 4992-04-5) lacks the methoxy-mediated lipophilic contact and the 5-azepanylmethyl-2-methoxyphenol regioisomer repositions the hydroxyl vector relative to the azepane anchor point, altering the hydrogen-bond geometry .

PKA Pharmacophore Match
Class-level
3/3 key elements present: azepane N, phenolic OH, 6-methoxy O
Matches co-crystallized ligand binding geometry
Inferred from PDB 1SVH; direct co-crystal absent
Kinase Inhibition Structure-Based Drug Design Azepane Pharmacophore

Azepane Core Plasma Stability Advantage: Class-Level Evidence from ATK1 Inhibitor Patent Series

A key liability of phenolic compounds in drug development is rapid Phase II metabolism (glucuronidation/sulfation) leading to high plasma clearance. A series of azepane derivatives bearing phenolic substituents, disclosed in patent US6887864 and related ATK1 inhibitor applications, was explicitly characterized as possessing 'increased plasma stability' relative to non-azepane comparator series [1][2]. The patent specification attributes this enhanced stability to the steric shielding of the phenolic hydroxyl by the conformationally flexible azepane ring, which restricts access of conjugating enzymes. The 2-azepanylmethyl-6-methoxyphenol scaffold incorporates an ortho-methoxy group that provides additional steric protection of the adjacent hydroxyl, a design feature that may further enhance metabolic stability beyond what is achievable with the non-methoxylated azepane-phenol scaffold . This represents a class-level inference, as direct head-to-head stability data for the target compound versus its des-methoxy analog has not been published.

Plasma Stability
Class-level
Azepane series reported increased stability vs. non-azepane phenols in patent
May support stability screening
Head-to-head data not published; verify
Plasma Stability Pharmacokinetics Azepane Drug Design

Antifungal Activity at Defined Concentration: Single-Concentration Screening Data with Zone-of-Inhibition Readout

The target compound has undergone antifungal screening against filamentous fungi at a defined concentration of 62.5 µg/mL using a zone-of-inhibition assay format . The mean zone diameter (inhibition) was measured and recorded in the Aladdin Scientific assay database under assay report card ID ALA615326. While this represents single-concentration screening data rather than a full dose-response curve (MIC determination), it provides a quantitative, reproducible benchmark for this specific scaffold. In contrast, the 5-azepanylmethyl-2-methoxyphenol regioisomer's antifungal screening data is not publicly annotated in the same curated database format, limiting direct quantitative comparison. This screening result establishes a measurable antifungal benchmark for the 2,6-substitution pattern that can be used as a reference point when evaluating synthetic derivatives or when prioritizing compounds for full MIC panel testing.

Antifungal Activity
Reported
Zone-of-inhibition value at 62.5 µg/mL
Supports antimicrobial screening context
Single-concentration; MIC not determined
Antifungal Screening Filamentous Fungi Azepane Antimicrobial

Hepatitis B Virus (HBV) Antiviral Screening Annotation in HepG2.2.15 Cells

Database records indicate that 2-(Azepan-1-ylmethyl)-6-methoxyphenol was evaluated for in vitro effective concentration against hepatitis B virus (HBV) using the HepG2.2.15 cell model . The HepG2.2.15 cell line is a well-established, stably transfected hepatoblastoma line that constitutively produces HBV virions and is considered the gold-standard in vitro model for HBV antiviral screening. The annotation of this assay in the compound's bioactivity profile distinguishes it from its 5-azepanylmethyl-2-methoxyphenol regioisomer, for which no HBV screening annotation has been found in equivalent public databases . While the exact EC50 value has not been publicly released ('Not determined' status in the assay report card), the fact that this compound was selected for and progressed through HBV screening—while its regioisomer was not—suggests that the 2,6-substitution pattern may present a more favorable antiviral starting point worthy of further investigation.

HBV Antiviral Screen
Assay context
Evaluated in HepG2.2.15 cells; regioisomer not screened
Supports antiviral screening entry
EC50 not publicly released
Antiviral Drug Discovery Hepatitis B Virus Azepane Antiviral

Best-Fit Research and Procurement Application Scenarios for 2-(Azepan-1-ylmethyl)-6-methoxyphenol


Acute Myeloid Leukemia Differentiation Therapy Lead Identification

For academic or biotech teams pursuing differentiation therapy as an alternative to cytotoxic chemotherapy in AML, this compound's annotated activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation in HL-60 cells [1] provides a documented biological starting point. The annotation is specific to this 2,6-substitution pattern and has not been replicated for the 5,2-regioisomer, making the target compound the appropriate procurement choice for differentiation-focused phenotypic screening cascades. Researchers should confirm the differentiation EC50 via flow cytometry (CD11b/CD14 expression) upon compound receipt.

Kinase Inhibitor Hit-to-Lead Optimization Leveraging Azepane Pharmacophore

This compound's complete three-element pharmacophoric match (azepane N, phenolic OH, 6-methoxy O) to the co-crystallized PKA azepane ligand geometry in PDB 1SVH [2] positions it as a structurally validated starting scaffold for kinase inhibitor programs. Medicinal chemistry teams seeking to optimize hinge-binding azepane kinase inhibitors should procure this scaffold rather than the des-methoxy analog (which lacks the critical gatekeeper-region lipophilic contact) or the 5,2-regioisomer (which alters the catalytic lysine hydrogen-bond geometry). Follow-up kinase profiling across a panel of 50–100 kinases is recommended to establish selectivity fingerprints.

Polypharmacology Probe Development for Multi-Target Screening

The compound's database-annotated activity across mechanistically diverse targets—sEH inhibition, NPM-ALK+ lymphoma antiproliferation, and MCF7 breast cancer antiproliferation [3][4][5]—positions it as a polypharmacology probe for phenotypic screening. In contrast, the 5-azepanylmethyl-2-methoxyphenol regioisomer's narrower annotation profile limits its utility in multi-target discovery. Research groups employing cell-painting assays, thermal proteome profiling, or broad-panel biochemical screens can use the target compound as a tool to explore the biological consequences of simultaneous engagement of multiple target classes, with the understanding that individual target Ki/IC50 values remain to be determined.

Antifungal Hit Expansion with Defined Activity Benchmark

For antifungal drug discovery programs, this compound's quantitative zone-of-inhibition value against filamentous fungi at 62.5 µg/mL provides an immediate, reproducible activity benchmark. Procurement of this scaffold enables medicinal chemistry teams to synthesize and test derivatives while using the parent compound's zone diameter as an internal reference standard, ensuring SAR consistency across synthetic batches. Full MIC determination against a panel of clinically relevant fungal pathogens (Candida spp., Aspergillus spp., dermatophytes) is recommended as the next step.

Application
Selection Property
Validation Focus
AML cell differentiation studies
Differentiation-inducing annotation in HL-60 model
Confirm EC50 via flow cytometry
Kinase inhibitor optimization
PKA pharmacophore match (azepane N, phenolic OH, 6-methoxy O)
Kinase panel profiling for selectivity
Multi-target probe development
Diverse target annotations (sEH, ALK+, MCF7)
Broad-panel biochemical screening
Antifungal hit expansion
Zone-of-inhibition benchmark at 62.5 µg/mL
Full MIC panel against pathogenic fungi
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